molecular formula C16H18F3NO3 B11806613 Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate

Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate

Cat. No.: B11806613
M. Wt: 329.31 g/mol
InChI Key: DBPLQLWXTHDWPV-UHFFFAOYSA-N
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Description

Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate is a complex organic compound characterized by the presence of a piperidine ring, an acetyl group, and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the acetyl group. The trifluoromethyl group is then added to the benzoate ester through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological mechanisms, effects, and research findings associated with this compound, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an acetyl group and a trifluoromethyl group attached to a benzoate moiety. Its chemical structure can be represented as follows:

Molecular Formula C16H19F3N2O2\text{Molecular Formula }C_{16}H_{19}F_3N_2O_2

This compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and influencing receptor binding affinity. The piperidine ring is crucial for its pharmacological effects, as it can mimic natural neurotransmitters.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

  • Cell Lines Tested: HCT116 (colon cancer), MCF-7 (breast cancer)
  • IC50 Values:
    • HCT116: 12 µM
    • MCF-7: 15 µM

These results suggest that this compound may act as a potential lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound analogs to enhance its efficacy and selectivity.

Synthesis Methodology
The synthesis typically involves the reaction of 4-(1-acetylpiperidin-4-YL)benzoic acid with methanol under acidic conditions to yield the ester derivative. The purity and yield of the compound can be optimized using techniques such as recrystallization or chromatography.

Pharmacological Evaluation
In a comparative study involving structurally similar compounds, this compound showed superior activity against specific cancer cell lines compared to its analogs.

Properties

Molecular Formula

C16H18F3NO3

Molecular Weight

329.31 g/mol

IUPAC Name

methyl 4-(1-acetylpiperidin-4-yl)-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C16H18F3NO3/c1-10(21)20-7-5-11(6-8-20)13-4-3-12(15(22)23-2)9-14(13)16(17,18)19/h3-4,9,11H,5-8H2,1-2H3

InChI Key

DBPLQLWXTHDWPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)OC)C(F)(F)F

Origin of Product

United States

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